1-[2-(Diphenylmethoxy)ethyl]piperazine

Dopamine transporter Binding affinity GBR analogs

1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is the unsubstituted piperazine core common to the GBR family of dopamine transporter (DAT) ligands, characterized by a diphenylmethoxyethyl side chain attached to a secondary piperazine nitrogen. While this compound itself demonstrates only weak intrinsic DAT binding affinity, it serves as the essential synthetic intermediate for the construction of high-affinity GBR-series DAT inhibitors including GBR 12935, GBR 12909, and GBR 12783, which achieve nanomolar potency through N-alkylation at the free piperazine nitrogen.

Molecular Formula C19H24N2O
Molecular Weight 296.414
CAS No. 60703-69-7
Cat. No. B2783935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Diphenylmethoxy)ethyl]piperazine
CAS60703-69-7
Molecular FormulaC19H24N2O
Molecular Weight296.414
Structural Identifiers
SMILESC1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2
InChIKeyMBFDHHKTIBKZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7): Procurement Considerations for a Key GBR-Series Precursor


1-[2-(Diphenylmethoxy)ethyl]piperazine (CAS 60703-69-7) is the unsubstituted piperazine core common to the GBR family of dopamine transporter (DAT) ligands, characterized by a diphenylmethoxyethyl side chain attached to a secondary piperazine nitrogen . While this compound itself demonstrates only weak intrinsic DAT binding affinity, it serves as the essential synthetic intermediate for the construction of high-affinity GBR-series DAT inhibitors including GBR 12935, GBR 12909, and GBR 12783, which achieve nanomolar potency through N-alkylation at the free piperazine nitrogen [1]. The compound exhibits central nervous system penetration capability and interacts with cytochrome P450 enzymes, specifically CYP2D6, which distinguishes it from structurally simplified piperazine scaffolds lacking the diphenylmethoxy motif [2].

Why 1-[2-(Diphenylmethoxy)ethyl]piperazine Cannot Be Replaced by Generic Unsubstituted Piperazines


Substituting 1-[2-(Diphenylmethoxy)ethyl]piperazine with a generic unsubstituted piperazine or a structurally simplified analog is not a functionally neutral decision. Systematic structure-activity relationship (SAR) studies have demonstrated that congeners lacking the (diphenylmethoxy)ethyl substituent completely lose affinity for the dopamine transporter (DAT) and instead exhibit very high potency for binding to sigma (σ) receptors [1]. Conversely, the presence of the diphenylmethoxyethyl moiety, even in the absence of N-substitution, confers DAT recognition and enables CYP2D6 interaction that simpler piperazines do not possess [2]. This functional divergence means that procurement of an alternative piperazine scaffold would yield a compound with an entirely different pharmacological target profile, rendering it unsuitable for applications requiring DAT engagement or GBR-series derivatization.

Quantitative Differentiation Evidence: 1-[2-(Diphenylmethoxy)ethyl]piperazine vs. N-Substituted GBR Analogs


DAT Binding Affinity: Unsubstituted Core vs. N-Alkylated GBR Derivatives

The unsubstituted 1-[2-(diphenylmethoxy)ethyl]piperazine exhibits markedly weaker DAT binding compared to its N-alkylated derivatives. While the unsubstituted core lacks sufficient DAT affinity for meaningful standalone pharmacological activity, N-substitution with a 3-phenylpropyl group (yielding GBR 12935) produces high-affinity DAT binding with IC50 values in the low nanomolar range [1]. This quantitative difference establishes the compound's primary procurement value as a versatile synthetic intermediate rather than as a final pharmacological agent.

Dopamine transporter Binding affinity GBR analogs Structure-activity relationship

Synthetic Utility: Quantitative Efficiency as a Radioligand Precursor

1-[2-(Diphenylmethoxy)ethyl]piperazine demonstrates exceptional synthetic utility as a precursor for radiolabeled DAT ligands. In a validated four-step radiosynthesis of [123I]GBR-12783 (a SPECT imaging agent), the compound served as the starting material, with the final radioiodination step achieving up to 90% radiochemical yield [1]. Independently, the compound enabled six-step preparation of a tritiated photoaffinity ligand ([3H]-meta-azido GBR-12935) with a specific activity of 41.8 Ci/mmol [2].

Radiosynthesis Precursor SPECT imaging Photoaffinity labeling

CYP2D6 Interaction: Binding Affinity Distinct from N-Substituted GBR Derivatives

1-[2-(Diphenylmethoxy)ethyl]piperazine demonstrates specific binding to human CYP2D6, a characteristic shared with GBR 12909 which shows a Kd of 42.2 nM for this cytochrome P450 isoform [1]. This CYP2D6 interaction is not a general property of all piperazine-containing DAT ligands; it represents a structure-dependent feature associated with the diphenylmethoxyethyl pharmacophore. The binding of this class to CYP2D6 occurs with affinity lower than their DAT binding but represents a measurable off-target interaction relevant to metabolic studies [2].

CYP2D6 Cytochrome P450 Drug metabolism Enzyme binding

Validated Application Scenarios for 1-[2-(Diphenylmethoxy)ethyl]piperazine Procurement


Synthesis of GBR-Series DAT Inhibitors via N-Alkylation

1-[2-(Diphenylmethoxy)ethyl]piperazine is the essential starting material for synthesizing GBR 12935, GBR 12909, GBR 12783, and structurally related N-alkylated DAT inhibitors. The free secondary amine of the piperazine ring undergoes alkylation with 3-phenylpropyl halides or cinnamyl derivatives to yield compounds with DAT IC50 values ranging from 0.7 nM to 5.5 nM, representing 100- to 600-fold selectivity for DAT over SERT in optimized analogs [1]. This synthetic route is the standard method for generating high-affinity DAT ligands for neuroscience research, including cocaine addiction studies, dopamine transporter characterization, and behavioral pharmacology investigations [2].

Radioligand and Photoaffinity Probe Development

This compound enables efficient radiosynthesis of DAT-targeted imaging agents and biochemical probes. Starting from the unsubstituted core, researchers have synthesized [123I]-labeled SPECT imaging agents in four steps with final radioiodination yields reaching 90%, and tritiated photoaffinity ligands ([3H]-meta-azido GBR-12935) achieving specific activities of 41.8 Ci/mmol in six-step sequences [1][2]. These applications are directly supported by the compound's free secondary amine, which provides a conjugation site for introducing radiolabels, fluorescent tags, or affinity handles without requiring deprotection chemistry [3].

Structure-Activity Relationship Studies of DAT Pharmacophore

The compound serves as a baseline comparator in systematic SAR campaigns aimed at understanding the structural determinants of DAT affinity and selectivity. Research has established that congeners lacking the (diphenylmethoxy)ethyl substituent completely lose DAT affinity and instead bind sigma receptors with high potency, demonstrating that this moiety is indispensable for DAT recognition [1]. Furthermore, bis(p-fluoro) substitution on the diphenylmethoxy fragment slightly increases DAT affinity while reducing DAT vs. SERT selectivity, enabling fine-tuning of transporter binding profiles through controlled structural modification [2].

Cytochrome P450 Interaction and Metabolic Studies

The diphenylmethoxyethyl-piperazine scaffold (including both unsubstituted and N-alkylated forms) exhibits specific binding to human CYP2D6, with GBR 12909 demonstrating a Kd of 42.2 nM [1]. This CYP2D6 interaction profile is not shared by structurally distinct DAT ligands and represents a scaffold-specific off-target property relevant to preclinical metabolism and drug-drug interaction studies [2]. The unsubstituted core can serve as a simplified model compound for isolating the CYP2D6 binding contribution of the diphenylmethoxyethyl pharmacophore, independent of N-substituent effects [3].

Technical Documentation Hub

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